N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide
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Overview
Description
“N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide” is a compound with the molecular formula C15H11Cl2NO2 . It has been studied for its crystal structure . The dihedral angle between the two benzene rings is 74.83°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09° and 78.38°, respectively, to the mean plane through the acetamide group .
Molecular Structure Analysis
The molecular structure of “N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide” has been analyzed using crystallography . The compound forms intramolecular C-H⋯O and N-H⋯O hydrogen bonds, both generating S(6) rings .Chemical Reactions Analysis
“N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide” is involved in several reactions during its synthesis . It’s also used as an intermediate in the synthesis of other compounds .Physical and Chemical Properties Analysis
“N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide” has a molecular weight of 308.159 Da . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Characterization
Chemical Synthesis and SAR Studies : A study by Palanki et al. (2000) delves into the synthesis and structure-activity relationship (SAR) of carboxamide compounds as inhibitors of NF-kappaB and AP-1 gene expression. This work highlights the critical nature of substitutions on the pyrimidine ring for activity and bioavailability, which can be related to the synthetic approach and chemical characterization of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide (Palanki et al., 2000).
Characterization of Derivatives : Özer et al. (2009) synthesized and characterized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, demonstrating the significance of crystal structure analysis in understanding compound properties. This type of analysis may also be applicable to the compound , providing insights into its molecular conformation and stability (Özer et al., 2009).
Potential Applications
Antimicrobial Activity : Desai et al. (2011) explored the antimicrobial properties of carboxamide derivatives. This suggests that similar compounds, like this compound, could potentially be investigated for antimicrobial applications, given the structural similarities and activity profiles (Desai et al., 2011).
Catalytic and Environmental Applications : A study by Jin et al. (2018) on Fe-N, N'-dipicolinamide complexes for oxidative degradation highlights the potential environmental applications of similar compounds in pollutant degradation. This suggests that compounds like this compound could have roles in catalysis and environmental remediation (Jin et al., 2018).
Future Directions
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2NO4/c24-13-9-10-18(16(11-13)22(28)14-5-1-3-7-17(14)25)26-23(29)21-12-19(27)15-6-2-4-8-20(15)30-21/h1-12H,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYXSFGRAGFRAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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